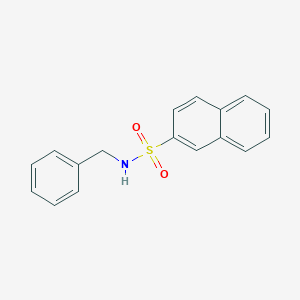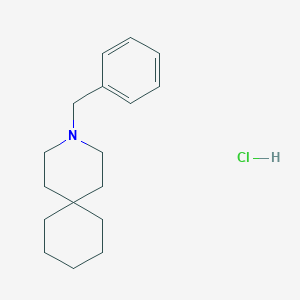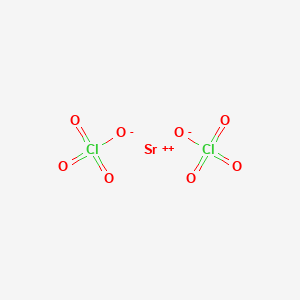
Strontiumperchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals.
Wissenschaftliche Forschungsanwendungen
Medizin und Biologie
Strontiumperchlorat, insbesondere in Form von Strontium-basierten Nanopartikeln, hat in der Medizin und Biologie eine bedeutende Verwendung gefunden . Es wird aufgrund seiner Fähigkeit, die Kalziumsignalisierung zu stimulieren, bei der Knochenregeneration und der Wachstumsförderung eingesetzt .
Arzneimittelverabreichung
Strontium-Nanopartikel werden bei der gezielten Arzneimittelverabreichung eingesetzt . Sie können eine verlängerte Immunantwort auslösen und wirken so als ein gutes immuntherapeutisches Mittel .
Diabetesmanagement
Anwendungen von Strontium-Nanopartikeln wurden auch bei Diabetikern gefunden, wo sie die Insulinausschüttung kontrollieren und somit die Pathophysiologie des Diabetes regulieren können .
Umweltwissenschaften
Strontium-konjugierte Nanomaterialien zeigen antimikrobielle Eigenschaften und sind effizient bei der Entfernung toxischer Verunreinigungen aus industriellen Abwässern . Strontium-Nanopartikel werden auch bei der Abwasserbehandlung eingesetzt .
Landwirtschaft
Strontium-Nanopartikel werden in der Landwirtschaft eingesetzt, um die Wirksamkeit von Düngemitteln zu verbessern .
Gassensoren
Strontium-Nanopartikel werden als Gassensoren verwendet, um verschiedene giftige Gase zu erfassen .
Röntgenbeugungsstudien
Wässrige Lösungen von this compound wurden in einem weiten Konzentrationsbereich bei Raumtemperatur mittels Röntgenbeugung untersucht
Safety and Hazards
Strontium perchlorate is a dangerous fire risk when in contact with organic materials . It can react with reducing agents to generate heat and products that may be gaseous, causing pressurization of closed containers . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death . Fire may produce irritating, corrosive, and/or toxic gases .
Zukünftige Richtungen
Strontium perchlorate has been used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings . The study showed the efficiency of glycine-rich mixtures, which led to improved optical features . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .
Wirkmechanismus
Target of Action
Strontium perchlorate (Sr(ClO4)2) is primarily used as a strong oxidizer . It is used in pyrotechnics and in Liquid Injection Thrust Vector Control (LITVC) in solid-propellant rockets to enable steering control . Its primary targets are therefore reducing agents, with which it can react to generate heat and products that may be gaseous .
Mode of Action
As an oxidizing agent, strontium perchlorate can react with reducing agents to generate heat and products that may be gaseous . This reaction can cause pressurization of closed containers. The products may themselves be capable of further reactions, such as combustion in the air .
Biochemical Pathways
It has been suggested that perchlorate-reducing bacteria, such as those from the genera dechloromonas, serratia, propionivibrio, wolinella, and azospirillum, can lower perchlorate levels and produce oxygen . This suggests that strontium perchlorate may interact with microbial biochemical pathways.
Pharmacokinetics
As a strong oxidizer, it is likely to react rapidly with reducing agents in the body, potentially leading to the production of gaseous products
Result of Action
The primary result of strontium perchlorate’s action is the generation of heat and potentially gaseous products through its reaction with reducing agents . In pyrotechnics, this results in the production of red flames . In solid-propellant rockets, it enables steering control .
Action Environment
The action of strontium perchlorate can be influenced by environmental factors. For example, the reaction of strontium perchlorate with reducing agents can be rapid or even explosive, but often requires initiation (heat, spark, catalyst, addition of a solvent) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of strontium perchlorate can be achieved through the reaction of strontium hydroxide with perchloric acid.", "Starting Materials": [ "Strontium hydroxide", "Perchloric acid" ], "Reaction": [ "Add strontium hydroxide to perchloric acid slowly with stirring", "Heat the mixture to 50-60°C and continue stirring for 1-2 hours", "Filter the resulting solution to remove any insoluble impurities", "Evaporate the filtrate to dryness to obtain strontium perchlorate" ] } | |
CAS-Nummer |
13450-97-0 |
Molekularformel |
ClHO4Sr |
Molekulargewicht |
188.08 g/mol |
IUPAC-Name |
strontium;diperchlorate |
InChI |
InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
GSMXFPGKQNHYPM-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Sr] |
| 13450-97-0 | |
Physikalische Beschreibung |
Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Strontium perchlorate exists in both anhydrous (Sr(ClO4)2) and hydrated forms, with the trihydrate (Sr(ClO4)2•3H2O) being common. The anhydrous form is isostructural with Calcium perchlorate (Ca(ClO4)2) [].
A: Strontium perchlorate acts as a strong oxidizing and dehydrating agent []. Studies have investigated its conductivity in various solvent systems, including methanol-acetone mixtures [] and propylene carbonate + p-xylene [], highlighting its role as an electrolyte.
A: Recent research has explored the use of hydrated Strontium perchlorate (Sr(ClO4)2•3H2O) as a catalyst in the synthesis of 1,4-dihydropyrimidinones []. This one-pot multicomponent reaction (MCR) methodology proved efficient under both conventional and microwave heating conditions, highlighting a novel application for this compound.
A: Research on the conductivity of Strontium perchlorate in mixed solvent systems like methanol-acetone at low temperatures suggests its potential use in specific electrochemical applications []. The impact of water on its conductivity at varying temperatures was also observed, indicating sensitivity to environmental conditions [].
A: While Strontium perchlorate itself doesn't have direct applications, it serves as a crucial intermediate in producing other perchlorates. One notable example is its use in manufacturing Strontium perchlorate, a key component in Secondary Injection Thrust Vector Control (SITVC) systems for launch vehicles [].
A: Electrochemical preparation of Strontium perchlorate offers a potentially more sustainable route compared to traditional methods. Research has focused on optimizing process parameters for this electrochemical synthesis, employing techniques like compact flow-through electrochemical cells with Lead dioxide electrodes as a cost-effective alternative to Platinum [].
A: Yes, research has confirmed the formation of complexes between Strontium perchlorate and various ligands. For instance, X-ray crystallography has been used to study the structure of complexes formed by Strontium perchlorate with benzo-18-crown-6 [] and N-allylamide of Monensin A []. These investigations provide valuable insights into the coordination chemistry of Strontium perchlorate.
A: Studies have employed computational methods like the Pitzer and ePC-SAFT equations to predict the thermodynamic properties of solutions containing Strontium perchlorate []. Such approaches are valuable for understanding the behavior of Strontium perchlorate in complex mixtures and predicting its properties under various conditions.
A: Given its strong oxidizing nature, handling Strontium perchlorate requires caution. While the research paper [] states that no undesirable issues were faced during their specific laboratory synthesis, it's crucial to consult and adhere to relevant safety data sheets and handle the compound with appropriate safety measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



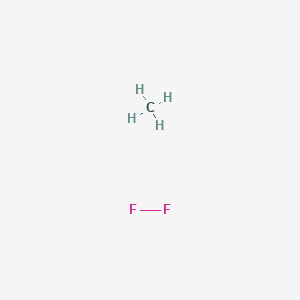

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)

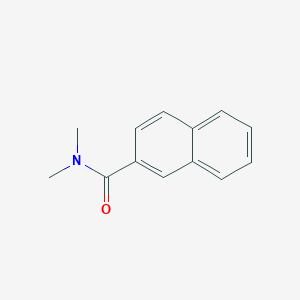
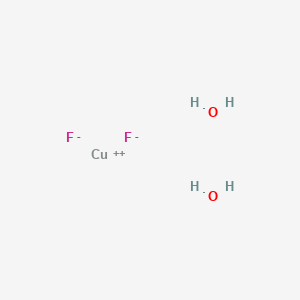

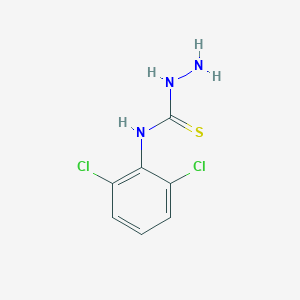
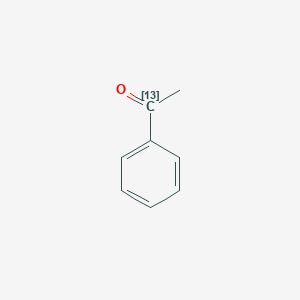
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)

